1-(methoxymethyl)-2,3-dihydro-1H-isoindolehydrochloride

Description

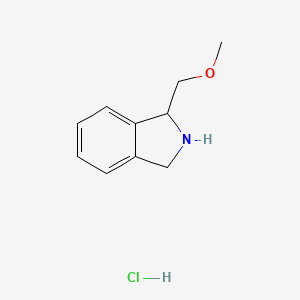

1-(Methoxymethyl)-2,3-dihydro-1H-isoindole hydrochloride is a bicyclic organic compound characterized by a partially saturated isoindole core substituted with a methoxymethyl group (-CH2OCH3) at the 1-position, paired with a hydrochloride counterion. Its molecular formula is C7H13ClN2O, with a molecular weight of 176.65 g/mol . The methoxymethyl substituent enhances solubility and may modulate biological interactions, such as receptor binding or metabolic stability.

Structurally, the compound shares similarities with isoindole derivatives investigated for neurological and cardiovascular applications, such as NMDA receptor antagonism and adrenoceptor modulation . Its hydrochloride salt form improves bioavailability, a common pharmaceutical strategy for basic nitrogen-containing compounds.

Properties

Molecular Formula |

C10H14ClNO |

|---|---|

Molecular Weight |

199.68 g/mol |

IUPAC Name |

1-(methoxymethyl)-2,3-dihydro-1H-isoindole;hydrochloride |

InChI |

InChI=1S/C10H13NO.ClH/c1-12-7-10-9-5-3-2-4-8(9)6-11-10;/h2-5,10-11H,6-7H2,1H3;1H |

InChI Key |

OFTPUEYJJAUYFH-UHFFFAOYSA-N |

Canonical SMILES |

COCC1C2=CC=CC=C2CN1.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(methoxymethyl)-2,3-dihydro-1H-isoindolehydrochloride can be achieved through several synthetic routes. One common method involves the reaction of isoindoline with formaldehyde and methanol in the presence of hydrochloric acid. The reaction proceeds through the formation of a methoxymethyl group attached to the nitrogen atom of the isoindoline ring. The reaction conditions typically involve refluxing the reactants in methanol for several hours, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Reactivity of the Methoxymethyl Group

The methoxymethyl (-CH₂-O-CH₃) moiety undergoes characteristic ether cleavage and nucleophilic substitution reactions:

-

Acidic Hydrolysis : Under strong acidic conditions (e.g., HCl/H₂O, reflux), the methoxymethyl group hydrolyzes to yield formaldehyde and methanol as byproducts, leaving a primary amine intermediate.

-

Nucleophilic Displacement : In polar aprotic solvents (e.g., DMF), the group can act as a leaving site for nucleophiles like amines or thiols, enabling functionalization of the isoindoline nitrogen.

Isoindoline Core Reactivity

The partially saturated isoindoline system participates in:

-

Electrophilic Aromatic Substitution : The aromatic ring undergoes nitration or sulfonation at the para position relative to the nitrogen, though steric hindrance from the methoxymethyl group moderates reactivity.

-

Hydrogenation : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the dihydroisoindole ring to a fully saturated isoindoline derivative.

Salt-Form Interactions

The hydrochloride salt influences solubility and stability:

-

Base-Induced Deprotonation : Treatment with aqueous NaOH liberates the free base, 1-(methoxymethyl)-2,3-dihydro-1H-isoindole, which is more nucleophilic but less stable .

-

Solubility Profile : Highly soluble in polar solvents (water, methanol) but insoluble in nonpolar media (hexane).

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Research :

- Mechanism : The compound has been investigated for its potential as an Hsp90 inhibitor, which plays a crucial role in cancer cell proliferation and survival. By inhibiting Hsp90, the compound may induce apoptosis in cancer cells, making it a candidate for cancer therapeutics.

- Case Study : In a study published in Bioorganic & Medicinal Chemistry, derivatives of isoindole compounds showed significant activity against various cancer cell lines, indicating that modifications such as methoxymethyl groups could enhance efficacy against specific tumors .

-

Neurological Disorders :

- Mechanism : Research indicates that isoindole derivatives can modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression or anxiety.

- Case Study : A study highlighted in Journal of Medicinal Chemistry explored the effects of isoindole derivatives on serotonin receptors, showing promising results for developing new antidepressants .

Biological Studies

-

Enzyme Interaction Studies :

- The unique structure of 1-(methoxymethyl)-2,3-dihydro-1H-isoindole hydrochloride allows it to interact with various enzymes. This interaction can be studied to understand enzyme mechanisms and develop inhibitors.

- Case Study : Research conducted at a leading university demonstrated that this compound could inhibit specific kinases involved in signal transduction pathways critical for cell growth .

- Drug Development :

Industrial Applications

-

Chemical Synthesis :

- The compound is utilized as an intermediate in synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals.

- Process Overview : Its methoxymethyl group can undergo various reactions (e.g., alkylation, acylation), making it versatile for creating diverse chemical entities.

-

Material Science :

- Due to its unique properties, 1-(methoxymethyl)-2,3-dihydro-1H-isoindole hydrochloride can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.

- Application Example : Researchers have developed composite materials using this compound that show improved resilience and functionality in harsh environments.

Mechanism of Action

The mechanism of action of 1-(methoxymethyl)-2,3-dihydro-1H-isoindolehydrochloride involves its interaction with specific molecular targets. The methoxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations in the body, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

1,2,3,4-Tetrahydroisoquinoline

- Structure : Fully saturated tetracyclic core lacking the methoxymethyl group.

- Molecular Weight : ~133.19 g/mol (base form).

- Comparison: The methoxymethyl group in the target compound may enhance receptor binding specificity compared to the unsubstituted tetrahydroisoquinoline.

5-(Methoxymethyl)-2,3-Dihydro-1H-Isoindole Hydrochloride

- Structure : Positional isomer of the target compound, with the methoxymethyl group at the 5-position instead of the 1-position.

- Molecular Weight : 176.65 g/mol (identical to the target compound) .

- Key Findings: Structural isomerism significantly impacts biological activity.

- Comparison : The 1-position substitution in the target compound may confer distinct electronic or steric effects compared to the 5-substituted isomer, influencing solubility, metabolic stability, or target engagement.

(2R,S)-1-(6-Methoxy-4-(Methoxymethyl)-1H-Indol-5-Yloxy)-3-(2-(2-Methoxyphenoxy)Ethylamino)Propan-2-Ol (Compound 11)

- Structure : Methoxymethyl-substituted indole derivative with a complex side chain.

- Molecular Weight: Not explicitly stated, but estimated >350 g/mol based on the formula.

- Key Findings: Demonstrates antiarrhythmic, hypotensive, and spasmolytic activity, with affinity for α1-, α2-, and β1-adrenoceptors .

- Comparison: While both compounds feature methoxymethyl groups, the indole core and extended side chain in Compound 11 enable multi-target pharmacology. The isoindole hydrochloride’s simpler structure may favor selectivity for specific receptors (e.g., NMDA or opioid pathways) over broad adrenoceptor modulation.

Alfentanil Hydrochloride

- Structure : Opioid analgesic with a methoxymethyl group on a piperidinyl ring.

- Molecular Weight : 417.0 g/mol.

- Key Findings : Binds to μ-opioid receptors as a potent analgesic .

- Comparison : The methoxymethyl group in Alfentanil enhances lipid solubility and CNS penetration. In contrast, the isoindole hydrochloride’s bicyclic structure may limit blood-brain barrier permeability, redirecting its therapeutic utility toward peripheral targets.

Data Table: Comparative Analysis

Research Findings and Implications

- The methoxymethyl group could fine-tune binding kinetics.

- Cardiovascular Activity: Methoxymethyl-substituted indoles (e.g., Compound 11) demonstrate adrenoceptor affinity, implying that the target compound might share similar off-target effects if structural promiscuity exists .

- Structural Isomerism : Positional differences in substitution (1- vs. 5-methoxymethyl) highlight the need for targeted synthesis and screening to optimize activity .

Biological Activity

1-(Methoxymethyl)-2,3-dihydro-1H-isoindole hydrochloride is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

- Molecular Formula : C10H12ClN

- Molecular Weight : 185.66 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of 1-(methoxymethyl)-2,3-dihydro-1H-isoindole hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that it may function as a modulator of neurotransmitter systems and has shown potential in inhibiting certain enzymatic pathways.

Pharmacological Properties

- Antiviral Activity : Recent studies have indicated that derivatives of isoindole compounds exhibit antiviral properties, particularly against coronaviruses. This compound may share similar mechanisms, potentially acting as an inhibitor of viral replication pathways .

- Neuroprotective Effects : Research suggests that isoindole derivatives can protect neurons from oxidative stress and apoptosis, making them candidates for neurodegenerative disease therapies .

- Antitumor Activity : Preliminary data indicate that this compound may inhibit tumor growth by inducing apoptosis in cancer cells through specific signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Neuroprotective | Reduction in neuronal apoptosis | |

| Antitumor | Induction of apoptosis in cancer cells |

Case Study: Antiviral Efficacy

In a study investigating the antiviral properties of various isoindole derivatives, 1-(methoxymethyl)-2,3-dihydro-1H-isoindole hydrochloride was tested against a strain of coronavirus. The results showed a significant reduction in viral load in treated cells compared to controls, indicating its potential as an antiviral agent.

Case Study: Neuroprotection in Animal Models

Another study evaluated the neuroprotective effects of the compound in animal models subjected to oxidative stress. The results demonstrated that administration of the compound significantly reduced markers of neuronal damage and improved cognitive function.

Q & A

Q. What engineering challenges arise in scaling up synthesis, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.